2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide
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Overview
Description
2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine core. The presence of the carboxamide group at the 8th position adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
Comparison: 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide is unique due to the presence of the carboxamide group at the 8th position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C8H9N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-2,4H,3,5H2,(H2,9,12) |
InChI Key |
NYNBGWYQROKFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C(C2=N1)C(=O)N |
Origin of Product |
United States |
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